molecular formula C20H14Br2N4O B1212172 2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

Cat. No. B1212172
M. Wt: 486.2 g/mol
InChI Key: LJVUNJVGWMVCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one is a natural product found in Hamacantha and Spongosorites with data available.

Scientific Research Applications

Enantioselective Synthesis

A significant application is in the enantioselective synthesis of marine alkaloid analogs. For example, the (-)-antipode of the antifungal marine alkaloid, hamacanthin A, was synthesized using a process involving the coupling of 3-indolyl-alpha-oxoacetyl chloride and 3-indolyl azidoethylamine, followed by intramolecular aza-Wittig type cyclization. This illustrates the compound's utility in creating complex molecular structures in pharmaceutical synthesis (Jiang, Yang, & Wang, 2001).

Synthesis of Pyrazinone Derivatives

The compound plays a role in the synthesis of various pyrazinone derivatives. For instance, research on the synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones via Leimgruber–Batcho indole synthesis demonstrates its use in creating heterocyclic compounds that could have potential applications in medicinal chemistry (Shahrisa, Ghasemi, & Saraei, 2009).

Marine Sponge Alkaloids

It is also instrumental in the study of marine sponge alkaloids. For example, a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp. This highlights the compound's importance in the exploration of natural products and potential drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).

Cytotoxicity Evaluation

The compound has been used in the synthesis and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone, and bis(indolyl)pyrazine analogues. These compounds showed significant inhibitory effects in the growth of a range of cancer cell lines, suggesting potential applications in cancer therapy (Jiang & Gu, 2000).

Optoelectronic Applications

In the field of optoelectronics, novel heterocyclic compounds have been synthesized using variations of this compound. For instance, materials derived from it exhibited promising properties for opto-electronic applications, indicating its relevance in materials science and engineering (Ramkumar & Kannan, 2015).

Ancillary Ligand Role in Color Tuning

The compound's derivatives have been studied for their role in color tuning in iridium tetrazolate complexes, which is crucial in the development of light-emitting devices. This research underscores the compound's utility in fine-tuning the properties of luminescent materials (Stagni et al., 2008).

Synthesis of Antimicrobial Agents

Its derivatives have also been synthesized as potential antimicrobial agents. This indicates its importance in the development of new pharmaceuticals with antibacterial properties (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).

properties

Molecular Formula

C20H14Br2N4O

Molecular Weight

486.2 g/mol

IUPAC Name

2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)

InChI Key

LJVUNJVGWMVCQH-UHFFFAOYSA-N

SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

synonyms

hamacanthine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
Reactant of Route 2
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
Reactant of Route 3
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
Reactant of Route 4
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
Reactant of Route 5
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
Reactant of Route 6
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

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